4-(ethenesulfonyl)-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organic compounds often involves reactions like addition, substitution, elimination, and rearrangement. The choice of reaction depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of organic compounds can be analyzed using various techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including oxidation, reduction, hydrolysis, and many others. The type of reaction depends on the functional groups present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as melting point, boiling point, solubility, and reactivity, can be analyzed using various experimental techniques .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(ethenesulfonyl)-3-nitrobenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with ethenesulfonyl chloride in the presence of a base.", "Starting Materials": [ "4-chloro-3-nitrobenzonitrile", "ethenesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 4-chloro-3-nitrobenzonitrile in a solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add ethenesulfonyl chloride to the solution while stirring.", "Allow the reaction mixture to stir at room temperature for several hours.", "Quench the reaction by adding water to the mixture.", "Extract the product with a solvent such as ethyl acetate or dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1153324-80-1 |
Molekularformel |
C9H6N2O4S |
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
4-ethenylsulfonyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O4S/c1-2-16(14,15)9-4-3-7(6-10)5-8(9)11(12)13/h2-5H,1H2 |
InChI-Schlüssel |
BLLKRSDSWQQKHH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.